molecular formula C13H20N4O4S B11426058 ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

Cat. No.: B11426058
M. Wt: 328.39 g/mol
InChI Key: GKLLFPWLYDCIEU-UHFFFAOYSA-N
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Description

Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a complex organic compound featuring an imidazole ring, a carbamimidoylsulfanyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the carbamimidoylsulfanyl group via nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the carbamimidoylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-hydroxyhexanoate
  • Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate

Uniqueness

Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is unique due to its specific combination of functional groups and structural features. The presence of both the imidazole ring and the carbamimidoylsulfanyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

ethyl 6-[5-(carbamimidoylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C13H20N4O4S/c1-2-21-10(19)6-4-3-5-9(18)11-8(7-22-12(14)15)16-13(20)17-11/h2-7H2,1H3,(H3,14,15)(H2,16,17,20)

InChI Key

GKLLFPWLYDCIEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC(=N)N

Origin of Product

United States

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